molecular formula C15H13ClO2 B14027138 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde

Cat. No.: B14027138
M. Wt: 260.71 g/mol
InChI Key: FZFNSBIFRCWXEC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde is an organic compound with a complex aromatic structure It is characterized by the presence of a benzyl ether group, a chlorine atom, and a methyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-chloro-2-methylbenzaldehyde and benzyl bromide.

    Reaction Conditions: The benzylation of 4-hydroxy-3-chloro-2-methylbenzaldehyde is carried out using benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid.

    Reduction: 4-(Benzyloxy)-3-chloro-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the aldehyde group, which can react with amino groups on proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde is unique due to the presence of both a chlorine atom and a benzyl ether group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

3-chloro-2-methyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

FZFNSBIFRCWXEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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